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Compound of Interest

Compound Name: 2-(3-Methyl-2-thienyl)azepane

Cat. No.: B2517518 Get Quote

An In-Depth Technical Guide to the Molecular Weight and Characterization of 2-(3-Methyl-2-
thienyl)azepane

Introduction
In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing

heterocycles are paramount structural motifs. Among these, the seven-membered azepane ring

has garnered significant attention for its presence in a wide array of bioactive molecules and

approved pharmaceuticals, offering a unique three-dimensional chemical space compared to

more common five- and six-membered rings.[1][2] The compound 2-(3-Methyl-2-
thienyl)azepane combines this valuable azepane scaffold with a substituted thiophene ring,

another key pharmacophore known for its diverse pharmacological activities.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug

development professionals focused on the precise characterization of 2-(3-Methyl-2-
thienyl)azepane. As a Senior Application Scientist, my objective is not merely to state the

molecular weight but to provide an in-depth exploration of its fundamental properties and

outline the rigorous, multi-faceted analytical workflow required for its unambiguous identification

and structural confirmation. This document is built on the principles of experimental causality,

self-validating protocols, and authoritative scientific grounding to ensure both accuracy and

practical utility in a research setting.

Part 1: Core Molecular Properties of 2-(3-Methyl-2-
thienyl)azepane
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The foundational step in the characterization of any chemical entity is the precise determination

of its molecular formula and corresponding molecular weight. These values are critical for

everything from reaction stoichiometry to spectroscopic analysis and registration in chemical

databases.

The structure of 2-(3-Methyl-2-thienyl)azepane consists of a saturated seven-membered

azepane ring connected at its second carbon to the second position of a thiophene ring, which

is itself substituted with a methyl group at the third position.

Table 1: Physicochemical Identifiers for 2-(3-Methyl-2-thienyl)azepane

Property Value Source

IUPAC Name
2-(3-methylthiophen-2-

yl)azepane
N/A

CAS Number 527674-19-7 [3]

Molecular Formula C₁₁H₁₇NS [3]

Average Molecular Weight 195.32 g/mol Calculated

Monoisotopic Mass 195.10817 g/mol Calculated

Average Molecular Weight: This value is calculated using the weighted average of the

natural abundances of the isotopes of each element (C, H, N, S). It is most relevant for bulk

material properties and stoichiometric calculations in chemical synthesis.

Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope of

each element (¹²C, ¹H, ¹⁴N, ³²S). It is the critically important value for high-resolution mass

spectrometry (HRMS), which can measure mass with enough precision to determine the

elemental composition of a molecule.

Part 2: Analytical Workflow for Molecular Weight
and Structural Confirmation
Unambiguous identification of a molecule like 2-(3-Methyl-2-thienyl)azepane requires more

than a single measurement. It necessitates a workflow that combines techniques to confirm
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both the molecular formula and the specific arrangement of atoms (connectivity). Mass

spectrometry (MS) is the definitive tool for determining molecular weight, while Nuclear

Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed molecular

structure.
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Caption: Workflow for the definitive characterization of 2-(3-Methyl-2-thienyl)azepane.

Mass Spectrometry: The Gold Standard for Molecular
Weight
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Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the most direct

evidence of a molecule's weight. For a novel or synthesized compound, High-Resolution Mass

Spectrometry (HRMS) is indispensable.

Expertise & Causality: We choose HRMS because its high mass accuracy (typically <5 ppm)

allows for the determination of a unique elemental formula. A nominal mass measurement

could correspond to multiple different formulas, creating ambiguity. The choice of ionization

source is also critical. For thiophene-containing compounds, which can be challenging to ionize

softly, Atmospheric Pressure Chemical Ionization (APCI) has been shown to be highly effective,

often generating the radical molecular ion (M⁺•).[4] Electrospray Ionization (ESI) is also a viable

alternative, which would typically generate the protonated molecule ([M+H]⁺). The choice

depends on the specific instrumentation and the compound's final purity and formulation.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

Sample Preparation: Prepare a dilute solution of the purified compound (approx. 10-50

µg/mL) in a suitable solvent such as acetonitrile or methanol. The high sensitivity of modern

mass spectrometers requires very low concentrations to avoid detector saturation.

Instrumentation: Utilize an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF)

mass spectrometer, equipped with an ESI or APCI source.

Calibration: Ensure the instrument is calibrated immediately prior to the run using a known

calibration standard to guarantee high mass accuracy. This is a self-validating step; without

proper calibration, the data is not trustworthy.

Infusion: Introduce the sample into the source via direct infusion or through an LC system.

Direct infusion is faster for pure samples, while LC-MS is essential for analyzing complex

mixtures or confirming purity.

Data Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range that

comfortably includes the expected m/z of the target ion (e.g., 50-500 Da).

Expected [M+H]⁺ ion (ESI): m/z 196.11599

Expected M⁺• ion (APCI): m/z 195.10817
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Data Analysis:

Identify the peak corresponding to the target ion.

Use the instrument's software to calculate the elemental composition based on the

measured accurate mass.

Confirm that the measured mass is within 5 ppm of the theoretical mass for C₁₁H₁₇NS and

that the isotopic pattern matches the theoretical distribution for a molecule containing one

sulfur atom.

NMR Spectroscopy: Confirming the Molecular Structure
While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are

connected. ¹H and ¹³C NMR are fundamental techniques for structural elucidation of organic

molecules, including azepane derivatives.[5][6]

Expertise & Causality: The chemical shifts and coupling patterns in an NMR spectrum are

uniquely dependent on the electronic environment of each nucleus. This allows us to confirm

the presence of the 3-methyl-2-thienyl group, the saturated azepane ring, and, critically, the

point of attachment between them. Without NMR, a confirmed molecular formula of C₁₁H₁₇NS

could still represent numerous isomers. The combination of MS and NMR provides a self-

validating system where the structure proposed by NMR must be consistent with the formula

determined by MS.

Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The deuterated

solvent is used to avoid a large interfering solvent signal in the ¹H spectrum.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.[7]

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Expected Signals: Look for characteristic signals corresponding to the aromatic protons on

the thiophene ring, the methyl group singlet, and the complex multiplets of the methylene

protons on the flexible azepane ring.[5] The integration of these signals should correspond

to the number of protons in each environment.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Expected Signals: Observe distinct signals for each of the 11 unique carbon atoms: the

methyl carbon, the carbons of the thiophene ring (both substituted and unsubstituted), and

the carbons of the azepane ring.

Data Analysis:

Process the spectra (Fourier transform, phase correction, and baseline correction).

Assign the observed peaks to the specific protons and carbons in the proposed structure

of 2-(3-Methyl-2-thienyl)azepane.

(Optional but recommended) Perform 2D NMR experiments (e.g., COSY, HSQC) to

definitively confirm proton-proton and proton-carbon correlations, respectively, solidifying

the structural assignment.

Conclusion
The definitive characterization of 2-(3-Methyl-2-thienyl)azepane, a molecule of interest in

medicinal chemistry, hinges on a synergistic analytical approach. Its molecular formula,

C₁₁H₁₇NS, corresponds to a monoisotopic mass of 195.10817 g/mol and an average molecular

weight of 195.32 g/mol . While these values can be calculated theoretically, their experimental

verification is a cornerstone of scientific rigor. The use of high-resolution mass spectrometry

provides an accurate mass measurement sufficient to confirm the elemental composition.

However, true structural elucidation is only achieved when this data is combined with NMR

spectroscopy, which provides incontrovertible evidence of the atomic connectivity. The

integrated workflow detailed in this guide represents a robust, self-validating system for

ensuring the identity, purity, and structural integrity of this and other valuable heterocyclic

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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